molecular formula C11H15N5O3S2 B2771261 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-57-9

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2771261
CAS No.: 2097922-57-9
M. Wt: 329.39
InChI Key: HCDFCGQENGDWNF-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiadiazole groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both the thiadiazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for further study .

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS Number: 2097922-57-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15N5O3S2C_{11}H_{15}N_{5}O_{3}S_{2}, with a molecular weight of 329.4 g/mol. Its structure features a piperazine ring linked to a sulfonyl group and heterocyclic moieties (3,5-dimethylisoxazole and 1,2,5-thiadiazole), which are known to enhance biological activity.

Antibacterial Activity

Research indicates that compounds containing the oxazole and thiadiazole moieties exhibit significant antibacterial properties. For example, studies have shown that derivatives of oxadiazole can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives featuring the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines. In vitro studies revealed that certain derivatives had IC50 values indicating effective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 Value (µM)
Compound DHeLa92.4
Compound ECaCo-285.0
Compound FMCF7 (breast cancer)70.0

Enzyme Inhibition

Furthermore, the compound's potential as an enzyme inhibitor has been documented. Similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase. For example, a study indicated that derivatives with the piperazine scaffold showed strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM .

Study on Antibacterial Properties

In a comparative study of synthesized oxadiazole derivatives, researchers evaluated their antibacterial efficacy using standard disc diffusion methods. The results indicated that compounds similar to our target compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism of action through disruption of bacterial cell wall synthesis .

Study on Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives revealed that modifications at the sulfonyl group significantly enhanced cytotoxicity against multiple cancer types. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

Properties

IUPAC Name

3,5-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-8-11(9(2)19-13-8)21(17,18)16-5-3-15(4-6-16)10-7-12-20-14-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFCGQENGDWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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